Pentaerythritol

Catalog No.
S597030
CAS No.
115-77-5
M.F
C5H12O4
C(CH2OH)4
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentaerythritol

CAS Number

115-77-5

Product Name

Pentaerythritol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol

Molecular Formula

C5H12O4
C(CH2OH)4

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2

InChI Key

WXZMFSXDPGVJKK-UHFFFAOYSA-N

SMILES

C(C(CO)(CO)CO)O

solubility

6 % at 59 °F (NIOSH, 2024)
Insoluble in ethyl ether, benzene
Soluble in ethanol, glycerol, ethylene glycol, formamide. Insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride
1 gram dissolves in 18 mL water at 15 °C
Slightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum ether
In water, 72,300 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 2.5
(59 °F): 6%

Synonyms

2,2-Bis(hydroxymethyl)-1,3-propanediol; Auxinutril; CP 500G; Charmor PM; Charmor PM 15; Charmor PM 40; Flammex DPE; Hercules P 6; Maxinutril; Metab-Auxil; Microlon 93; Monopentaerythritol; Monopentek; NSC 8100; Neulizer P; P 100; P 100 (Alcohol); PE

Canonical SMILES

C(C(CO)(CO)CO)O

The exact mass of the compound Pentaerythritol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6 % at 59° f (niosh, 2016)0.53 minsoluble in ethyl ether, benzenesoluble in ethanol, glycerol, ethylene glycol, formamide. insoluble in acetone, benzene, paraffin, ether, carbon tetrachloride1 gram dissolves in 18 ml water at 15 °cslightly soluble in alcohol; insoluble in benzene, ether, carbon tetrachloride and petroleum etherin water, 72,300 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 2.5(59°f): 6%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8100. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentaerythritol (CAS 115-77-5) is a highly crystalline, tetrafunctional neopentyl polyol that serves as a foundational building block in chemical manufacturing. Characterized by its four primary hydroxyl groups and a strict neopentyl core lacking beta-hydrogens, the compound exhibits high thermal stability and crosslinking efficiency[1]. In procurement and material selection, pentaerythritol is prioritized over lower-functionality polyols for synthesizing alkyd resins, aviation-grade synthetic ester lubricants, and intumescent flame retardants[2]. Its highly branched structure ensures that downstream products achieve high oxidative resistance, elevated viscosity indices, and robust mechanical properties that cannot be replicated by simpler aliphatic polyols.

Attempting generic substitution with tri-functional polyols like glycerol or trimethylolpropane (TMP) fundamentally compromises the stoichiometry and thermal degradation pathways of the final formulation. In alkyd resin production, replacing pentaerythritol with glycerol reduces the crosslinking density, directly resulting in slower drying times and inferior film hardness [1]. Similarly, in the formulation of synthetic aviation lubricants, TMP esters fail to match the extreme high-temperature oxidative stability and low volatility provided by the tetraester structure of pentaerythritol [2]. Consequently, buyers must procure exact pentaerythritol to meet stringent military and industrial specifications (e.g., MIL-PRF-23699F) where thermal breakdown or mechanical failure is unacceptable.

Aviation-Grade Lubricant Thermal Stability and Viscosity Index

In the synthesis of 5 centistokes (cSt) aviation lubricating base oils, pentaerythritol (PE) is the required polyol precursor over trimethylolpropane (TMP). Due to its tetrafunctional neopentyl structure, PE esters exhibit higher high-temperature oxidation resistance and achieve a viscosity index greater than 130, which is critical for meeting MIL-PRF-23699F specifications [1]. Formulations based on PE esters maintain stable kinematic viscosity (4.6–5.1 mm²/s at 100°C) and exceptionally low pour points (<-60°C), outperforming TMP esters in extreme aero-engine environments [1].

Evidence DimensionViscosity Index and High-Temperature Oxidation Resistance
Target Compound DataPentaerythritol esters (Viscosity Index > 130; robust oxidation stability)
Comparator Or BaselineTrimethylolpropane (TMP) esters (Lower oxidation resistance; insufficient for 5 cSt aero-engine specs)
Quantified DifferencePE esters provide the required thermal stability and VI > 130 for military-grade aviation oils.
ConditionsEsterification with C5-C10 fatty acids for MIL-PRF-23699F aviation lubricants

Procurement for aero-engine and high-temperature compressor lubricants must select pentaerythritol to prevent thermal degradation and maintain fluid integrity above 200°C.

Alkyd Resin Crosslinking Density and Film Hardness

Pentaerythritol is structurally advantageous compared to glycerol as a polyol in alkyd resin synthesis due to its four primary hydroxyl groups, which significantly increase the crosslinking density of the polymer network. Quantitative studies demonstrate that replacing glycerol with pentaerythritol in bio-based alkyd resins increases the viscosity by 1.2 to 2.4 times and enhances the final pencil hardness of the coating from 2H to 3H[1]. Furthermore, the higher functionality accelerates the curing process, reducing the tack-free drying time compared to glycerol-based equivalents [1].

Evidence DimensionFilm Hardness and Viscosity
Target Compound DataPentaerythritol-based alkyd resin (Hardness: 3H; Viscosity increased 1.2–2.4x)
Comparator Or BaselineGlycerol-based alkyd resin (Hardness: 2H; Lower viscosity)
Quantified Difference1-level increase in pencil hardness (2H to 3H) and accelerated drying time.
ConditionsSynthesis of FDCA-based and traditional alkyd resins at 220°C

Coating manufacturers must specify pentaerythritol to achieve the rapid curing and high mechanical durability required for industrial and architectural paints.

Carbonific Efficiency in Intumescent Flame Retardants

In intumescent flame retardant (IFR) systems, pentaerythritol serves as the industry-standard carbonific (char-forming) agent due to its precise balance of hydroxyl functionality and carbon content (44%)[1]. When formulated with acid sources like ammonium polyphosphate (APP) and gas sources like melamine (MA), pentaerythritol dehydrates to form a highly expanded, compact char layer. Thermal analysis shows that these PER-based systems achieve a residual char yield of 30-40% at 700°C, providing a robust thermal insulation barrier that prevents structural failure in steel and rigid polyurethane foams [2].

Evidence DimensionResidual Char Yield
Target Compound DataPentaerythritol-based IFR system (30-40% char yield at 700°C)
Comparator Or BaselineNon-intumescent or low-carbon polyol baselines (Minimal char formation; rapid thermal degradation)
Quantified DifferenceFormation of a 30-40x expanded compact char layer at 700°C.
ConditionsThermogravimetric analysis (TGA) of APP/MA/PER intumescent coatings up to 700°C

Fire-safety material buyers must procure pentaerythritol to guarantee the necessary char expansion and thermal insulation in certified fireproof coatings.

Aviation and High-Temperature Synthetic Lubricants

Pentaerythritol is the mandatory polyol precursor for synthesizing 5 centistokes (cSt) polyol ester base oils used in aero-engines and industrial gas turbines. Its tetraester derivatives provide the extreme thermal stability, low volatility, and high viscosity index (>130) required to meet MIL-PRF-23699F specifications, outperforming TMP-based alternatives[1].

High-Solids, Fast-Drying Alkyd Resins

In the paints and coatings industry, pentaerythritol is selected over glycerol to manufacture medium- to long-oil alkyd resins. Its tetrafunctional structure yields densely crosslinked polymer networks, resulting in coatings with higher 3H pencil hardness, enhanced gloss retention, and significantly reduced tack-free drying times [2].

Intumescent Fire-Retardant Coatings for Structural Steel

Pentaerythritol is utilized as the primary carbon donor in intumescent flame retardant formulations (typically paired with ammonium polyphosphate and melamine). Upon exposure to fire, it facilitates the formation of a thick, insulating char layer that protects structural steel and rigid polyurethane foams from catastrophic thermal degradation up to 700°C[REFS-3, REFS-4].

Physical Description

Pentaerythritol is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999)
Liquid; Other Solid; Pellets or Large Crystals; Dry Powder
Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]; [NIOSH]
COLOURLESS-TO-WHITE ODOURLESS CRYSTALLINE POWDER.
Colorless to white, crystalline, odorless powder.
Colorless to white, crystalline, odorless powder. [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol.]

Color/Form

Ditetragonal crystals from dilute hydrochloric acid
White, crystalline powder
Colorless to white, crystalline powder [Note: Technical grade is 88% monopentaerythritol & 12% dipentaerythritol].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

136.07355886 g/mol

Monoisotopic Mass

136.07355886 g/mol

Boiling Point

Sublimes (NIOSH, 2024)
Sublimes
BP: 276 °C at 30 mm Hg
at 4kPa: 276 °C

Flash Point

About 240 °C (open cup)
240 °C o.c.

Heavy Atom Count

9

Vapor Density

Relative vapor density (air = 1): 4.7

Density

1.39 at 77 °F (USCG, 1999) - Denser than water; will sink
1.399 at 25 °C/4 °C
Relative density (water = 1): 1.4
1.38

LogP

-1.69 (LogP)
log Kow = -1.69
-1.69

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

502 °F (USCG, 1999)
258 °C
260 °C
500 °F (sublimes)
500 °F (Sublimes)

UNII

SU420W1S6N

Related CAS

54640-10-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 978 of 983 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD14 - Pentaerithrityl

Vapor Pressure

8e-08 mmHg (NIOSH, 2024)
Vapor pressure, Pa at 20 °C: 0.013
0.00000008 mmHg

Other CAS

115-77-5
88201-29-0

Absorption Distribution and Excretion

10 mg/kg (14)C-pentaerythrite, administered orally to 12 mice (females), was absorbed and excreted rapidly. Half of the administered dose left the gastrointestinal tract within 15 min and 68% of the dose appeared in the urine and feces after 4 hr. The compound detected was pentaerythrite.
In ... experiments with (14)carbon pentaerythritol, 69% of (14)carbon was excreted, probably as unchanged compound, in 24 hr urine and 23% in feces /after oral administration to dogs/. Blood levels were greatest after 1 hr.
Kinetics of urinary excretion of pentaerythritol were first order and apparently dose-independent ...
Feeding studies in human volunteers revealed that about 85% of pentaerythritol fed was eliminated unchanged in urine. Elimination was essentially complete in 30 hr.

Wikipedia

Pentaerythritol

Methods of Manufacturing

CHEMICAL PROFILE: Pentaerythritol. Commercial production is from formaldehyde and acetaldehyde.
CHEMICAL PROFILE: Pentaerythritol. The synthesis of pentaerythritol involves reacting four moles of formaldehyde and one mole of acetaldehyde in two differentiated steps. The first is an aldol condensation to give pentaerythritose. Then, the aldehyde obtained is subjected to a crossed Cannizzaro reaction, whereby one molecule of the pentaerythritose is reduced to pentaerythritol, which is then separated. The raw pentaerythritol is dissolved again and subjected to high temperature acid hydrolysis, then purified in an activated carbon bed, concentrated and crystallized.
Reaction of acetaldehyde with an excess of formaldehyde in an alkaline medium.[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)

General Manufacturing Information

Explosives Manufacturing
Plastics Product Manufacturing
Construction
Rubber Product Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Organic Chemical Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Printing Ink Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Plastics Material and Resin Manufacturing
1,3-Propanediol, 2,2-bis(hydroxymethyl)-: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Clinical Laboratory Methods

SENSITIVE ANALYSIS OF PENTAERYTHRITOL IN PLASMA DEVISED, BASED ON FORMATION OF ITS TETRA-P-METHOXYBENZOATE DERIV & HPLC EMPLOYING UV PHOTOMETRIC DETECTOR. METHOD PERMITS ANALYSIS IN PPM RANGE.

Stability Shelf Life

Stable in air

Dates

Last modified: 08-15-2023

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